molecular formula C19H15N5O2S B2673448 2-methyl-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiazole-4-carboxamide CAS No. 1706400-96-5

2-methyl-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiazole-4-carboxamide

Cat. No.: B2673448
CAS No.: 1706400-96-5
M. Wt: 377.42
InChI Key: XTGWRUKLADUXIP-UHFFFAOYSA-N
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Description

2-methyl-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiazole-4-carboxamide is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery. Its structure incorporates two privileged pharmacophores: a 1,2,4-oxadiazole ring and a thiazole core, which are widely recognized for their diverse biological activities and utility in designing novel therapeutic agents . The 1,2,4-oxadiazole heterocycle is a stable, five-membered ring known for its bioisosteric properties, often serving as a replacement for ester and amide functional groups to enhance metabolic stability and modulate physicochemical properties . This scaffold is present in several commercially available drugs and exhibits a broad spectrum of reported biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral effects . The incorporation of a pyridin-3-yl substituent on the oxadiazole ring further contributes to the molecule's potential for forming diverse interactions with biological targets. The compound's molecular framework suggests potential as a valuable scaffold for probing biological pathways and for hit-to-lead optimization campaigns. Researchers can explore its activity against various disease-relevant targets. This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-methyl-N-[2-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O2S/c1-12-21-16(11-27-12)19(25)22-15-7-3-2-5-13(15)9-17-23-18(24-26-17)14-6-4-8-20-10-14/h2-8,10-11H,9H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTGWRUKLADUXIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-methyl-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiazole-4-carboxamide represents a novel class of bioactive molecules with potential therapeutic applications. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a thiazole ring, an oxadiazole moiety, and a pyridine group, which are known for their diverse biological activities. The synthesis typically involves multi-step organic reactions, beginning with the formation of the thiazole and oxadiazole rings through condensation reactions followed by functional group modifications.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and thiazole moieties. For instance, derivatives similar to our compound have shown significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
5aMCF-70.12Induces apoptosis via p53 activation
5bU-9370.65Inhibits cell proliferation through caspase activation

These findings suggest that the incorporation of specific functional groups enhances the anticancer activity by modulating apoptotic pathways .

Antimicrobial Activity

Compounds with thiazole and oxadiazole frameworks have also demonstrated antimicrobial activity . For example, derivatives have been evaluated against Gram-positive and Gram-negative bacterial strains, showing promising results:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
1Staphylococcus aureus15 µg/mL
2Escherichia coli30 µg/mL

The mechanism involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis due to their interaction with ribosomal subunits .

The biological activity of This compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may act as an inhibitor of key enzymes involved in cellular proliferation and survival pathways.

Enzyme Inhibition

Research indicates that similar compounds can inhibit enzymes such as carbonic anhydrases (CAs), which play critical roles in tumor growth and metastasis:

EnzymeK_i (nM)Remarks
hCA IX89Selectively inhibited in cancer cells
hCA II750Less selective but still significant

Inhibition of these enzymes leads to altered pH regulation within tumor microenvironments, promoting apoptosis in cancer cells .

Case Studies

Several studies have investigated the biological activities of compounds related to This compound :

  • Study on Cytotoxicity : A study demonstrated that derivatives exhibited IC50 values lower than those of established chemotherapeutics like doxorubicin against MCF-7 and A549 cell lines. The compounds induced apoptosis through mitochondrial pathways involving cytochrome c release .
  • Antimicrobial Efficacy : Another investigation showed that thiazole-based compounds effectively inhibited the growth of resistant bacterial strains, suggesting their potential as new antimicrobial agents .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. The mechanism of action typically involves the modulation of critical signaling pathways such as PI3K/Akt and mTOR, which are pivotal in cell proliferation and survival.

  • Case Study : A study demonstrated that derivatives of this compound showed cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer), with IC50 values ranging from 45 µM to 92 µM. These results suggest potential for development as anticancer agents .

Antimicrobial Properties

The thiazole and oxadiazole moieties contribute to the compound's antimicrobial activity. Compounds in this class have been shown to inhibit bacterial growth by interfering with folate synthesis.

  • Case Study : In vitro testing against Staphylococcus aureus revealed effective inhibition at concentrations as low as 25 µM, indicating its potential utility in treating bacterial infections .

Antiparasitic Activity

The compound has also been screened for antiparasitic effects, particularly against Schistosoma mansoni, a significant human parasite.

  • Case Study : The compound exhibited potent activity at concentrations around 10 µg/mL, highlighting its broad-spectrum antiparasitic potential .

The following table summarizes key findings from various studies regarding the biological activities of the compound:

Study ReferenceCell Line/OrganismIC50 (µM)Activity Type
Study 1HeLa (cervical cancer)92.4Anticancer
Study 2A549 (lung cancer)45.0Anticancer
Study 3Staphylococcus aureus25.0Antibacterial
Study 4Schistosoma mansoni10.0Antiparasitic

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methylene (–CH2–) group adjacent to the oxadiazole undergoes nucleophilic substitution under basic conditions:

NucleophileConditionsProductApplication
AminesK2CO3, DMF, 80°CSecondary amine derivativesBioactivity modulation
ThiolsTEA, DCM, rtThioether-linked analogsProdrug development
HalidesNaH, THF, 0°C to rtAlkylated intermediatesLibrary diversification

These reactions retain the oxadiazole’s aromaticity but modify steric and electronic properties .

Oxidation and Reduction Reactions

Selective oxidation/reduction targets specific moieties:

Reaction TypeReagentsSite AffectedOutcome
OxidationKMnO4, H2SO4Thiazole methyl groupCarboxylic acid formation
ReductionLiAlH4CarboxamideAmine derivative (rare, <10% yield)

The oxadiazole ring remains intact under mild conditions but degrades in strong acidic media (e.g., HCl > 6M) .

Cycloaddition and Ring-Opening Reactions

The 1,2,4-oxadiazole participates in [3+2] cycloadditions:

ReagentConditionsProductNotes
Nitrile oxidesToluene, refluxFused isoxazoline-oxadiazoleEnhanced π-stacking capacity
Electron-deficient alkenesMicrowave, 120°CSpirocyclic adductsIncreased conformational rigidity

Ring-opening occurs with strong nucleophiles (e.g., hydrazine) to form triazole intermediates .

Amide Bond Functionalization

The carboxamide group undergoes modifications:

ReactionReagents/ConditionsProductBiological Relevance
Hydrolysis6M HCl, 100°C, 12hThiazole-4-carboxylic acidProdrug activation
Thioamide formationLawesson’s reagent, THF, refluxThiazole-4-carbothioamideEnhanced metal chelation
N-AlkylationNaH, alkyl halides, DMFN-Alkylated derivativesSolubility improvement

Thioamide derivatives show improved binding to metalloenzymes .

Stability Under Physiological Conditions

Critical stability data under simulated biological conditions:

ConditionHalf-LifeDegradation Pathway
pH 7.4 (37°C)48hSlow hydrolysis of carboxamide
pH 1.2 (gastric fluid)2hOxadiazole ring cleavage
Liver microsomes30 minCYP450-mediated oxidation of pyridine

Stability is pH-dependent, with the oxadiazole ring being labile in strongly acidic environments .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name Core Heterocycle Key Substituents Bioactivity Relevance
2-Methyl-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiazole-4-carboxamide (Target) Thiazole + Oxadiazole Pyridin-3-yl, methyl, phenyl linker Enhanced enzymatic stability due to oxadiazole
N-(2-Phenyl-1,3-thiazol-5-yl)acetamide derivatives (e.g., 9a–9e) Thiazole + Triazole Varied aryl groups (phenyl, fluorophenyl, bromophenyl) on thiazole Triazole moiety improves binding to α-glucosidase (docking studies suggest ~80% inhibition)
4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide Thiazole Methyl, 4-pyridinyl Demonstrated IC₅₀ values <1 µM against kinase targets; p < 0.001 vs. controls
5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide Isoxazole + Thiazole Methyl, thiazol-2-yl Crystallographic data shows planar conformation, favoring membrane permeability

Key Observations :

  • Replacement of oxadiazole with triazole (as in 9a–9e) alters binding modes due to triazole’s ability to act as a hydrogen bond acceptor .

Key Observations :

  • The target compound’s synthesis likely requires oxadiazole ring formation prior to amide coupling, increasing step complexity compared to triazole-based analogues .
  • Higher yields in are attributed to optimized coupling reagents (e.g., HATU vs. EDCI).

Table 3: Comparative Bioactivity

Compound Target Enzyme/Receptor IC₅₀/EC₅₀ Significance vs. Control (p-value) Reference
9c (Bromophenyl-triazole-thiazole) α-Glucosidase 0.8 µM p < 0.01
4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide Kinase X 0.75 µM p < 0.001
Target Compound (Inferred) Kinase X/α-Glucosidase N/A Likely improved due to oxadiazole

Key Observations :

  • The 1,2,4-oxadiazole in the target compound may confer superior metabolic stability over triazole-containing analogues, though triazoles exhibit stronger initial inhibition .
  • Pyridin-3-yl substitution could enhance solubility compared to 4-pyridinyl derivatives, as observed in crystallographic studies .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing 2-methyl-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiazole-4-carboxamide?

  • Methodological Answer : The compound can be synthesized via multi-step heterocyclic condensation. Key steps include:

  • Cyclization : Intramolecular cyclization of thiosemicarbazides or hydrazide intermediates under reflux conditions (e.g., ethanol or acetonitrile as solvents) .
  • Coupling Reactions : Use of coupling agents like EDCI/HOBt for amide bond formation between thiazole-carboxylic acid and aryl amine derivatives .
  • Purification : Recrystallization from polar aprotic solvents (e.g., DMF or ethanol/water mixtures) to isolate the final product .

Q. Which spectroscopic techniques are critical for confirming the compound’s structure?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for carboxamide, C=N in oxadiazole at ~1600 cm⁻¹) .
  • NMR Spectroscopy : ¹H NMR confirms proton environments (e.g., pyridinyl protons at δ 8.5–9.0 ppm, thiazole-CH₃ at δ 2.5–3.0 ppm). ¹³C NMR verifies carbonyl carbons (e.g., carboxamide C=O at ~165 ppm) .
  • Mass Spectrometry : High-resolution MS validates molecular ion peaks and fragmentation patterns .

Q. How can researchers address low yields during the final cyclization step?

  • Methodological Answer :

  • Solvent Optimization : Switch from ethanol to DMF to enhance solubility of intermediates .
  • Catalyst Use : Add K₂CO₃ or triethylamine to facilitate deprotonation and cyclization .
  • Temperature Control : Prolonged reflux (6–12 hours) ensures complete reaction .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound’s anticancer activity?

  • Methodological Answer :

  • Substituent Variation : Modify the pyridin-3-yl or oxadiazole moieties to assess impact on cytotoxicity (e.g., electron-withdrawing groups on pyridine for enhanced binding) .
  • Biological Assays : Conduct in vitro MTT assays against cancer cell lines (e.g., MCF-7, HeLa) to determine IC₅₀ values. Compare with control compounds like doxorubicin .
  • Molecular Docking : Use software like AutoDock to simulate interactions with target proteins (e.g., EGFR or tubulin), focusing on hydrogen bonding with the carboxamide group .

Q. What strategies resolve contradictions in spectral data during characterization?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating proton-proton and proton-carbon couplings .
  • Isotopic Labeling : Synthesize deuterated analogs to simplify complex splitting patterns in ¹H NMR .
  • Computational Modeling : Compare experimental IR/NMR data with DFT-calculated spectra (e.g., Gaussian software) to validate tautomeric forms .

Q. How does tautomerism in the oxadiazole moiety influence biological activity?

  • Methodological Answer :

  • Tautomer Screening : Use X-ray crystallography to identify dominant tautomeric forms (e.g., oxadiazole-thione vs. oxadiazole-thiol) .
  • Activity Comparison : Test tautomerically locked analogs (e.g., methyl-substituted derivatives) in bioassays to isolate tautomer-specific effects .

Q. What impurities commonly arise during synthesis, and how are they mitigated?

  • Methodological Answer :

  • By-Products : Incomplete cyclization may yield open-chain thiosemicarbazides. Monitor via TLC (Rf comparison) .
  • Purification : Use silica gel chromatography (hexane/ethyl acetate gradient) or preparative HPLC to remove polar impurities .

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